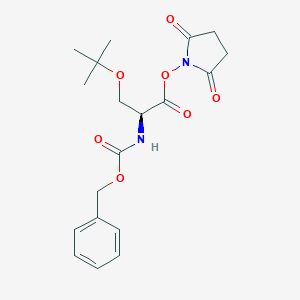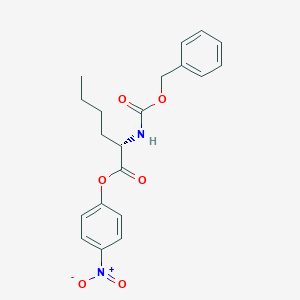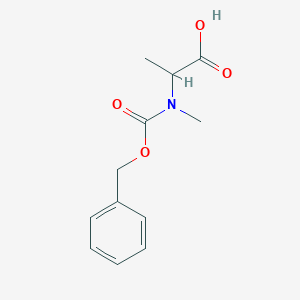
Z-天冬氨酸-苄酯
描述
科学研究应用
Z-Asp-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Biochemical Studies: Used in studies involving enzyme-substrate interactions and protein folding.
准备方法
Synthetic Routes and Reaction Conditions
Z-Asp-OBzl is typically synthesized through the esterification of N-Carbobenzyloxy-L-aspartic acid with benzyl alcohol. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of Z-Asp-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Z-Asp-OBzl undergoes various chemical reactions, including:
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: N-Carbobenzyloxy-L-aspartic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Z-Asp-OBzl involves its role as a protective group in peptide synthesis. The carbobenzyloxy (Z) group protects the amino group of aspartic acid, while the benzyl ester protects the carboxyl group. This allows for selective reactions at other functional groups without interference .
相似化合物的比较
Similar Compounds
N-Carbobenzyloxy-L-aspartic Acid: Similar structure but lacks the benzyl ester group.
N-Carbobenzyloxy-L-glutamic Acid 1-Benzyl Ester: Similar protective groups but derived from glutamic acid.
N-Carbobenzyloxy-L-aspartic Acid 4-tert-butyl Ester: Similar protective groups but with a tert-butyl ester instead of a benzyl ester.
Uniqueness
Z-Asp-OBzl is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis. The benzyl ester group provides stability and ease of removal under mild conditions, making it a preferred choice in many synthetic protocols .
属性
IUPAC Name |
4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-20-2, 4779-31-1 | |
| Record name | 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC173727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC150012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Z-Asp-OBzl frequently used in peptide synthesis?
A1: Z-Asp-OBzl serves as a valuable building block in peptide synthesis due to its protected functional groups. The benzyloxycarbonyl (Z) group safeguards the amine group, while the benzyl ester (OBzl) protects the side chain carboxyl group of aspartic acid. This dual protection strategy prevents unwanted side reactions during peptide chain assembly. [, , , , ]
Q2: Can you provide an example of Z-Asp-OBzl's application in synthesizing a biologically relevant peptide?
A3: Absolutely. Z-Asp-OBzl played a crucial role in the total synthesis of the octadecapeptide representing the entire amino acid sequence of porcine β-melanocyte-stimulating hormone. Researchers utilized Z-Asp-OBzl, alongside other protected amino acid derivatives, to assemble the peptide chain successfully. This synthesis showcases the applicability of Z-Asp-OBzl in constructing complex peptides with biological activity. []
Q3: Beyond traditional peptide synthesis, are there other applications of Z-Asp-OBzl derivatives?
A4: Yes, researchers have explored the use of Z-Asp-OBzl derivatives in materials science. For instance, a polyhedral oligomeric silsesquioxane (POSS) core-based aspartate derivative dendrimer, POSS-Z-Asp(OBzl), has demonstrated self-assembly properties in various solvents. This molecule formed gels with distinct morphologies and mechanical properties depending on the solvent polarity, highlighting its potential in creating advanced materials. []
Q4: The research mentions the use of catalytic transfer hydrogenation in conjunction with Z-Asp-OBzl. What is the significance of this technique?
A5: Catalytic transfer hydrogenation is a mild and efficient method for removing protecting groups like Z and OBzl from peptides after synthesis. Researchers successfully employed this technique to synthesize a ¹⁴C-labeled pentapeptide containing Z-Asp(OBzl). This method offers a valuable alternative to traditional, potentially harsher, deprotection strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















